

Commercial availability of 8-Bromoisoquinoline 2-oxide

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Compound of Interest

Compound Name: 8-Bromoisoquinoline 2-oxide

CAS No.: 475994-58-2

Cat. No.: B8721203

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Executive Summary

Status: Non-Stock / Custom Synthesis Only **8-Bromoisoquinoline 2-oxide** (also known as 8-bromoisoquinoline N-oxide) is not currently available as a standard off-the-shelf catalog item from major global distributors (Sigma-Aldrich, Combi-Blocks, Enamine).[1]

Strategic Recommendation: Researchers requiring this compound for structure-activity relationship (SAR) studies or as an intermediate for C1-functionalization must adopt a "Buy & Oxidize" strategy.[1] The parent compound, 8-Bromoisoquinoline, is widely available and can be converted to the N-oxide in a single, high-yield synthetic step.[1]

This guide details the sourcing of the parent material, the validated oxidation protocol, and the quality control parameters required to certify the N-oxide for downstream applications.

Strategic Sourcing: The Parent Scaffold

Since the N-oxide is unavailable, the critical supply chain step is securing high-purity parent material.[1]

Target Compound: 8-Bromoisoquinoline CAS Number: 63927-22-0 Molecular Weight: 208.05 g/mol [1][2][3]

Supplier	Catalog #	Purity	Pack Size	Lead Time
Combi-Blocks	QB-7724	98%	1g, 5g, 25g	In Stock (USA)
Sigma-Aldrich	N/A (Custom)	N/A	Bulk	4-6 Weeks
Enamine	EN300-6685	95%+	100mg - 1g	In Stock (EU)
Chem-Impex	17388	98%	1g, 5g	In Stock (USA)

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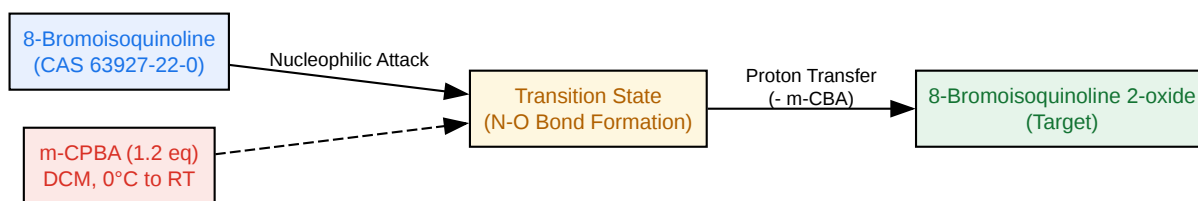
Sourcing Note: Prioritize vendors offering >98% purity. Impurities in the starting material (specifically 5-bromoisoquinoline isomers) will carry through the oxidation and are difficult to separate from the N-oxide product via standard flash chromatography.[1]

Technical Core: Synthesis & Manufacturing

The following protocol is adapted from standard isoquinoline N-oxidation procedures validated in Green Chemistry and Journal of Organic Chemistry contexts. It uses m-CPBA (meta-chloroperoxybenzoic acid) as the oxidant due to its operational simplicity and high yield (>85%) for electron-deficient heterocycles.[1]

Reaction Logic & Pathway

The nitrogen lone pair in the isoquinoline ring is nucleophilic. Reaction with an electrophilic oxygen source (m-CPBA) yields the N-oxide.[1][4] This transformation activates the C1 position for subsequent nucleophilic attack (e.g., chlorination via POCl₃).



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Figure 1: Mechanistic pathway for the N-oxidation of 8-bromoisoquinoline.

Validated Experimental Protocol

Scale: 1.0 gram (4.8 mmol) basis Expected Yield: 85–92%^[1]

- Preparation: Dissolve 8-Bromoisoquinoline (1.0 g, 4.8 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
- Addition: Slowly add m-CPBA (70-75% wt, 1.42 g, ~5.8 mmol, 1.2 equiv) portion-wise over 10 minutes.
 - Note: Maintain temperature <5°C to prevent over-oxidation or side reactions.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 3–6 hours.
 - Monitor: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The N-oxide will be significantly more polar (lower R_f) than the starting material.
- Workup (Critical Step):
 - Dilute with DCM (30 mL).
 - Wash sequentially with 10% aqueous Na₂SO₃ (2 x 20 mL) to quench excess peroxide.
 - Wash with Saturated NaHCO₃ (3 x 30 mL) to remove the m-chlorobenzoic acid byproduct. Repeat this wash until the aqueous layer is basic.
 - Wash with Brine (20 mL).

- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The product typically solidifies as an off-white to pale yellow solid.[1]

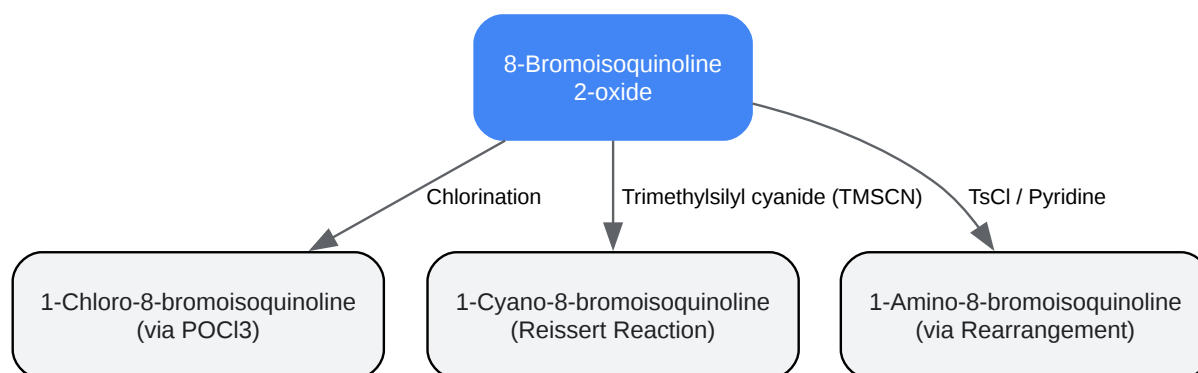
Quality Assurance & Characterization

To validate the synthesis, the following analytical signatures must be confirmed. The formation of the N-oxide results in distinct deshielding of the protons adjacent to the nitrogen.

Analytical Method	Expected Observation	Diagnostic Value
1H NMR (CDCl ₃)	H1 Proton: Significant downfield shift (typically >8.8 ppm) compared to parent.[1] H3 Proton: Downfield shift.	Confirms N-oxidation.[1][5]
LC-MS (ESI)	[M+H] ⁺ : 224.0 / 226.0 (Br isotope pattern).[1]	Confirms Mass & Purity.[1][3]
TLC	Rf Value: ~0.2–0.3 (5% MeOH/DCM).[1] Parent Rf is ~0.8 in same system.	Quick reaction monitoring.[1]

Applications in Drug Discovery

Why synthesize **8-Bromoisoquinoline 2-oxide**? It is a "Gateway Scaffold." [1] The N-oxide moiety activates the C1 position, allowing for the introduction of nucleophiles via the Reissert-Henze reaction or chlorination/bromination.



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Figure 2: Downstream functionalization utility of the N-oxide scaffold.

Key Reaction:

- Synthesis of 1-Chloro-8-bromoisoquinoline: Reflux the N-oxide in POCl_3 (Phosphorus oxychloride). This converts the N-oxide into a 1-chloro substituent, creating a di-halogenated scaffold (1-Cl, 8-Br) perfect for orthogonal cross-coupling reactions (e.g., Suzuki coupling at C1, Buchwald at C8).[1]

References

- Sourcing of Parent Scaffold: ChemicalBook & Combi-Blocks Catalog Data.[1] 8-Bromoisoquinoline (CAS 63927-22-0).[1][2][3][6] Available at:
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Sources

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